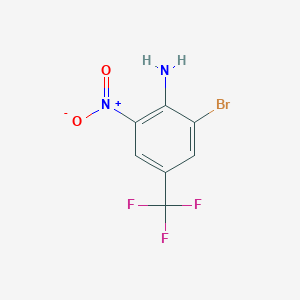

4-Amino-3-bromo-5-nitrobenzotrifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZMWPRSGJTLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150313 | |

| Record name | 4-Amino-3-bromo-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113170-71-1 | |

| Record name | 4-Amino-3-bromo-5-nitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113170711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-bromo-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-nitro-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-bromo-5-nitrobenzotrifluoride: Chemical Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-bromo-5-nitrobenzotrifluoride is a substituted aromatic amine containing a trifluoromethyl group, a nitro group, and a bromine atom. Its chemical structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, along with proposed experimental protocols and a discussion of its potential applications in drug development, particularly as a kinase inhibitor.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| CAS Number | 113170-71-1 | [1] |

| Molecular Formula | C₇H₄BrF₃N₂O₂ | [1] |

| Molecular Weight | 285.02 g/mol | [1] |

| IUPAC Name | 2-bromo-6-nitro-4-(trifluoromethyl)aniline | [1] |

| Melting Point | 71-74 °C | [2] |

| Boiling Point | 278 °C (Predicted) | [3] |

| Density | 1.859 g/cm³ (Predicted) | |

| Appearance | Pale yellow to yellow crystalline solid | |

| Solubility | Soluble in many organic solvents | [4] |

Spectral Data

| Type of Spectrum | Key Features | Source |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M+): m/z 284, 286 (due to bromine isotopes) | [1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C-NO₂, C-F, and aromatic C-H and C=C vibrations are expected. | [1] |

| ¹H NMR Spectroscopy | Aromatic protons and amine protons will show characteristic chemical shifts. | [5] |

| ¹³C NMR Spectroscopy | Aromatic carbons and the trifluoromethyl carbon will have distinct chemical shifts. | [6] |

Experimental Protocols

Proposed Synthesis of this compound

Reaction: Bromination of 4-amino-3-nitrobenzotrifluoride

Materials:

-

4-Amino-3-nitrobenzotrifluoride

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4-amino-3-nitrobenzotrifluoride (1.0 eq) in anhydrous acetonitrile.

-

To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature while stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Proposed Purification and Analysis

Purification:

The crude product can be purified using standard laboratory techniques. Given the aromatic and polar nature of the compound, column chromatography on silica gel is a suitable method. A solvent system with a gradient of ethyl acetate in hexane would likely provide good separation. Recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, could be an alternative or additional purification step.

Analysis:

The purity and identity of the synthesized compound can be confirmed by a combination of analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Potential Applications in Drug Development

Substituted anilines are a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[7][8][9][10][11] The trifluoromethyl group is known to enhance the metabolic stability and cell permeability of drug candidates.[12][13] The presence of amino, bromo, and nitro groups on the aniline ring of this compound provides multiple points for further chemical modification, allowing for the synthesis of a library of derivatives to be screened for biological activity.

Kinase Inhibition

Many kinase inhibitors feature a substituted aniline core that interacts with the ATP-binding site of the kinase. The amino group can act as a hydrogen bond donor, while the rest of the molecule can be modified to achieve selectivity and potency for a specific kinase. Given this precedent, this compound is a promising starting material for the synthesis of novel kinase inhibitors.

The diagram above illustrates a potential mechanism of action where a kinase inhibitor derived from this compound could target a key kinase, such as PI3K, in a cancer-related signaling pathway. Inhibition of this pathway can lead to a decrease in cell proliferation and survival, which is a desirable outcome in cancer therapy.

Safety and Handling

This compound is classified as an irritant.[2][3] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel organic molecules, particularly for applications in drug discovery. Its unique combination of functional groups makes it an attractive starting point for the development of kinase inhibitors and other therapeutic agents. While detailed experimental protocols for its synthesis and specific biological applications are not yet widely published, this guide provides a solid foundation of its chemical properties and a strong rationale for its further investigation by researchers in the field.

References

- 1. This compound | C7H4BrF3N2O2 | CID 145492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-溴-6-硝基-4-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. nbinno.com [nbinno.com]

- 5. 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. soci.org [soci.org]

- 12. journaleras.com [journaleras.com]

- 13. tsijournals.com [tsijournals.com]

Technical Guide: Physical and Structural Characteristics of 2-bromo-6-nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of the chemical compound 2-bromo-6-nitro-4-(trifluoromethyl)aniline. It includes quantitative physical data, standard experimental protocols for characterization, and a generalized workflow for its synthesis and analysis. This compound, with its unique substitution pattern, is a potentially valuable building block in medicinal chemistry and materials science.

Core Physical and Chemical Properties

The key physical and chemical identification data for 2-bromo-6-nitro-4-(trifluoromethyl)aniline are summarized in the table below. These properties are fundamental for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 113170-71-1 | [1] |

| Molecular Formula | C₇H₄BrF₃N₂O₂ | [1][2][3] |

| Molecular Weight | 285.02 g/mol | [1][3] |

| Melting Point | 71-74 °C | [1] |

| Boiling Point | 306.8 ± 37.0 °C (at 760 mmHg) | [4] |

| Density | 1.9 ± 0.1 g/cm³ | [4] |

| Appearance | Crystalline solid (inferred) | |

| Purity | Typically ≥98% | [1] |

Experimental Protocols for Characterization

The determination of the physical and structural properties of a compound like 2-bromo-6-nitro-4-(trifluoromethyl)aniline relies on a suite of standard analytical techniques. Below are detailed, generalized methodologies for these key experiments.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities.[5]

-

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is recorded.[6]

-

Apparatus: Digital melting point apparatus or a Thiele tube setup.

-

Procedure (Capillary Method):

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently or dropped through a long glass tube to pack the powder into the sealed end, forming a compact column of 2-3 mm in height.[2][3]

-

Measurement: The prepared capillary tube is placed in the heating block of the apparatus next to a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

-

Structural Elucidation via Spectroscopic Methods

To confirm the molecular structure, a combination of spectroscopic methods is employed.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] For 2-bromo-6-nitro-4-(trifluoromethyl)aniline, both ¹H and ¹³C NMR would be essential.

-

Principle: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) align in an external magnetic field. Irradiation with radiofrequency energy causes transitions between spin states. The energy required for this transition is highly sensitive to the chemical environment of the nucleus, providing structural information.[1]

-

Procedure:

-

Sample Preparation: A small quantity (typically 1-10 mg) of the compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7] Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The tube is placed in the NMR spectrometer. The instrument is set to lock onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve homogeneity.[7]

-

¹H NMR: A standard proton spectrum is acquired. The chemical shift, integration (relative number of protons), and splitting patterns (multiplicity) of each signal are analyzed to assign protons to their positions in the molecule.[8]

-

¹³C NMR: A proton-decoupled carbon spectrum is acquired. This typically shows a single peak for each unique carbon atom, with its chemical shift indicating its electronic environment (e.g., aromatic, bonded to electronegative atoms).[8]

-

b) Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Principle: Infrared radiation is passed through a sample. Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds (e.g., N-H stretch, C=C stretch, N=O stretch).[9]

-

Procedure (Thin Solid Film):

-

Sample Preparation: A few milligrams of the solid are dissolved in a small amount of a volatile solvent (e.g., dichloromethane or acetone).[10]

-

A drop of this solution is placed onto the surface of a salt plate (e.g., KBr or NaCl).[10] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[9]

-

Analysis: A background spectrum of the clean salt plate is taken first. Then, the plate with the sample film is placed in the spectrometer's sample holder, and the spectrum is recorded. The instrument software automatically subtracts the background.[11] Key absorption bands corresponding to the aniline N-H bonds, the nitro (NO₂) group, the C-Br bond, the C-F bonds of the trifluoromethyl group, and the aromatic ring vibrations would be expected.

-

c) Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation patterns.

-

Principle: The sample is vaporized and ionized to generate charged molecular ions or fragments. These ions are then separated based on their mass-to-charge (m/z) ratio and detected.[12][13]

-

Procedure (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized in a high vacuum.[14]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•), a radical cation.[12]

-

Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic charged pieces.

-

Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a magnetic sector or quadrupole). The detector records the relative abundance of each ion at its specific m/z ratio, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight.[12]

-

Generalized Synthesis and Analysis Workflow

The synthesis of a substituted aniline like 2-bromo-6-nitro-4-(trifluoromethyl)aniline typically involves multi-step aromatic substitution reactions. The following diagram illustrates a generalized workflow from starting materials to a fully characterized final product.

Caption: Generalized workflow for the synthesis and characterization of the target compound.

Safety Information

2-Bromo-6-nitro-4-(trifluoromethyl)aniline is a chemical compound that should be handled with care in a laboratory setting. Based on available safety data for this and structurally related compounds, the following precautions are advised:

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or face shield, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. A dust mask (type N95 or equivalent) is recommended when handling the solid powder.[1]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[15]

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. thinksrs.com [thinksrs.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. chymist.com [chymist.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. westlab.com [westlab.com]

- 7. books.rsc.org [books.rsc.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. web.mit.edu [web.mit.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Bromo-6-nitro-4-(trifluoromethyl)aniline (CAS 113170-71-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Bromo-6-nitro-4-(trifluoromethyl)aniline, registered under CAS number 113170-71-1. While detailed experimental protocols and specific biological pathway information for this compound are not extensively documented in publicly available literature, this guide synthesizes the existing data and outlines its primary role as a key intermediate in organic synthesis, particularly for pharmacologically relevant scaffolds.

Chemical Structure and IUPAC Name

The compound with CAS number 113170-71-1 is unequivocally identified as 2-Bromo-6-nitro-4-(trifluoromethyl)aniline . Its chemical structure is characterized by a benzene ring substituted with a bromine atom, a nitro group, an amino group, and a trifluoromethyl group.

Molecular Formula: C₇H₄BrF₃N₂O₂

Chemical Structure:

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-Bromo-6-nitro-4-(trifluoromethyl)aniline . An alternative, though less common, name is 4-Amino-3-bromo-5-nitrobenzotrifluoride.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Bromo-6-nitro-4-(trifluoromethyl)aniline is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Weight | 285.02 g/mol | [1] |

| Appearance | Yellow to orange-brown crystalline powder | |

| Melting Point | 71-74 °C | [1] |

| SMILES String | Nc1c(Br)cc(cc1--INVALID-LINK--=O)C(F)(F)F | [1] |

| InChI Key | ZUZMWPRSGJTLHW-UHFFFAOYSA-N | [1] |

Applications in Organic Synthesis

The primary utility of 2-Bromo-6-nitro-4-(trifluoromethyl)aniline lies in its role as a versatile building block for the synthesis of more complex heterocyclic compounds. The presence of multiple functional groups—amino, bromo, and nitro—on the aniline scaffold allows for a variety of chemical transformations.

Synthesis of Benzimidazole Derivatives

A significant application of this compound is in the preparation of substituted benzimidazoles. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds, including antivirals, antifungals, and kinase inhibitors.

Logical Workflow for Benzimidazole Synthesis:

References

Molecular weight and formula of 4-Amino-3-bromo-5-nitrobenzotrifluoride

This technical guide provides a comprehensive overview of 4-Amino-3-bromo-5-nitrobenzotrifluoride, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. Below, you will find detailed information on its chemical and physical properties, safety and handling guidelines, and potential applications, presented for practical use in a laboratory and development setting.

Chemical Identity and Properties

This compound is an aromatic organic compound characterized by the presence of an amino, a bromo, a nitro, and a trifluoromethyl group attached to a benzene ring. These functional groups contribute to its specific reactivity and utility as a building block in complex organic synthesis.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

|---|---|

| IUPAC Name | 2-Bromo-6-nitro-4-(trifluoromethyl)aniline[1] |

| Molecular Formula | C₇H₄BrF₃N₂O₂[1][2][3][4] |

| Molecular Weight | 285.02 g/mol [1][2] |

| CAS Number | 113170-71-1[1][2][5] |

| Canonical SMILES | C1=C(C(=C(C=C1N)Br)--INVALID-LINK--[O-])C(F)(F)F |

| InChI Key | ZUZMWPRSGJTLHW-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 71-74 °C | [2][6] |

| 68-70 °C | [4] | |

| Boiling Point | 278 °C | [6] |

| Density | 1.859 g/cm³ | [6] |

| Flash Point | 122 °C | [6] |

| Storage Conditions | 2-8°C, Protect from light |[6] |

Experimental Protocols: Synthesis Approach

For instance, the synthesis of a related compound, m-bromonitrobenzene, is achieved by the bromination of nitrobenzene using iron powder as a catalyst.[7] The reaction involves the careful addition of bromine to a mixture of nitrobenzene and iron, followed by heating and stirring.[7] The product is then isolated by steam distillation.[7]

Another relevant procedure is the hydrogenation of nitroarenes to form amino compounds. A general method involves reacting the nitro compound with hydrazine hydrate in ethanol, using a catalyst such as iron(III) hydroxide-oxide on carbon (FeO(OH)/C) under an inert atmosphere at an elevated temperature (e.g., 75°C) for several hours.[8]

A potential synthesis for this compound could therefore involve:

-

Starting Material: 4-Amino-benzotrifluoride.

-

Nitration: Introduction of a nitro group.

-

Bromination: Introduction of a bromo group, directed by the existing substituents.

The precise conditions, reagents, and order of steps would require experimental optimization to achieve the desired isomer with good yield and purity.

Applications in Research and Development

Benzotrifluoride derivatives containing nitro and amino groups are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group often enhances properties such as metabolic stability and lipophilicity, which are desirable in drug candidates.

While specific applications for this compound are not extensively documented, related compounds like 3-Bromo-5-nitrobenzotrifluoride are used in the preparation of pharmaceutical intermediates, including those for the synthesis of Nilotinib, a tyrosine kinase inhibitor.[9] Similarly, 4-Amino-3-nitrobenzotrifluoride is an intermediate in the production of various drugs, including antihistamines and anti-inflammatory agents, as well as azo dyes used in the textile industry.[10] Given its structural features, this compound serves as a versatile building block for creating complex molecules with potential biological activity.

Caption: Logical overview of this compound's properties and applications.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Table 3: GHS Hazard Information

| GHS Classification | Hazard Statement |

|---|---|

| Skin Irritation (Category 2) | H315: Causes skin irritation[1] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1] |

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Researchers and laboratory personnel should consult the full Safety Data Sheet (SDS) before handling this compound and use it in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE).

References

- 1. This compound | C7H4BrF3N2O2 | CID 145492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 113170-71-1 [m.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. rndmate.com [rndmate.com]

- 6. This compound CAS#: 113170-71-1 [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3-Amino-5-bromobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 9. 3-BROMO-5-NITROBENZOTRIFLUORIDE | 630125-49-4 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

Technical Guide: Physicochemical Properties of 4-Amino-3-bromo-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4-Amino-3-bromo-5-nitrobenzotrifluoride, a key intermediate in various synthetic applications. The document outlines the available physicochemical data, details the experimental protocols for its determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The following table summarizes the reported values for this compound.

| Property | Value | Source |

| Melting Point | 68-70 °C | [1] |

| Melting Point (literature) | 71-74 °C | |

| Boiling Point | 278 °C |

Experimental Protocols

While specific experimental details for the determination of the melting and boiling points of this compound are not extensively published, standard methodologies for organic compounds are applicable. The following are detailed protocols based on established laboratory techniques.

Determination of Melting Point: Capillary Method

The melting point of a solid organic compound can be accurately determined using the capillary method with a melting point apparatus. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Materials:

-

This compound sample

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 1-2 mm in height.[2]

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to approach the expected melting point, then reduce the heating rate to 1-2°C per minute.[3]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire sample has completely melted.

-

The melting point is reported as the range between these two temperatures. For accurate results, it is recommended to perform at least two determinations.

Determination of Boiling Point: Capillary Method

The boiling point of a liquid organic compound can be determined using a small-scale capillary method, which is particularly useful when only a small amount of the substance is available.[4][5]

Materials:

-

This compound sample

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with heating oil or an aluminum block)

-

Clamps and stand

Procedure:

-

Place a small amount (a few drops) of the liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.[4]

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently and slowly.[4]

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue to heat until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.[4]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the vapor inside cools and contracts.[6] Record this temperature.

Synthesis Workflow

Caption: Generalized workflow for the synthesis and characterization of this compound.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Video: Boiling Points - Concept [jove.com]

Determining the Solubility of 4-Amino-3-bromo-5-nitrobenzotrifluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that significantly influences its processability, formulation, and bioavailability. This technical guide addresses the solubility of 4-Amino-3-bromo-5-nitrobenzotrifluoride in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases did not yield quantitative solubility data for this specific compound. Consequently, this document serves as a methodological framework for researchers to systematically determine and report the solubility of this compound. It provides detailed experimental protocols for established solubility determination methods, a structured format for data presentation, and a visual representation of the experimental workflow. Adherence to these standardized methods will ensure the generation of high-quality, comparable data essential for applications in research, development, and manufacturing.

Introduction: The Significance of Solubility Data

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in various organic solvents is paramount for several aspects of chemical and pharmaceutical development:

-

Process Chemistry: Solubility data is crucial for designing and optimizing synthetic routes, including reaction solvent selection, crystallization for purification, and product isolation.

-

Formulation Development: For pharmaceutical applications, the solubility of an API in different excipients and solvent systems is a key determinant of the drug product's formulation strategy, affecting its dissolution rate and bioavailability.

-

Analytical Method Development: The selection of appropriate solvents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is dependent on the solubility of the analyte.

Given the absence of published quantitative solubility data for this compound, this guide provides the necessary protocols for researchers to generate this vital information.

Data Presentation: A Framework for Reporting Solubility

To ensure consistency and facilitate the comparison of solubility data across different studies and laboratories, it is recommended that experimental findings be recorded in a structured tabular format. The following table serves as a template for presenting the solubility of this compound.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Reference |

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | |||

| e.g., Toluene | e.g., 25 | e.g., HPLC | |||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | |||

| ... |

Note: As of the publication of this guide, a comprehensive search has not identified any publicly available quantitative solubility data for this compound. This table is provided as a template for researchers to populate with their experimentally determined values.

Experimental Protocols: Determining Thermodynamic Solubility

The thermodynamic solubility, which represents the concentration of a solute in a saturated solution at equilibrium, is a key parameter. The following are detailed protocols for two widely accepted methods for its determination: the Shake-Flask Method and the Gravimetric Method.

Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[1]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

A validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectroscopy)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.[1]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[1] It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.[1] Centrifugation can be used to facilitate this process.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[1]

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[2] A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[3][4]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Conical flasks or sealed containers

-

Shaker or magnetic stirrer in a temperature-controlled environment

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish or watch glass

-

Analytical balance

-

Oven

Procedure:

-

Preparation of Saturated Solution: Add an excess of solid this compound to a known volume of the chosen organic solvent in a conical flask.

-

Equilibration: Seal the flask and agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Filter the saturated solution to remove the undissolved solid.

-

Sample Weighing: Accurately weigh a clean, dry evaporating dish.

-

Aliquot Transfer: Pipette a known volume of the clear filtrate into the pre-weighed evaporating dish and weigh the dish containing the solution.

-

Evaporation: Carefully evaporate the solvent in a well-ventilated fume hood or oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Drying and Weighing: Once the solvent has completely evaporated, dry the residue in an oven until a constant weight is achieved.[4] Cool the dish in a desiccator and weigh it.

-

Calculation: The weight of the solute is the final weight of the dish with the residue minus the initial weight of the empty dish. The weight of the solvent is the weight of the dish with the solution minus the final weight of the dish with the residue. The solubility can then be expressed as grams of solute per 100 mL of solvent or other appropriate units.[3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method coupled with analytical quantification.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Conclusion

While no quantitative solubility data for this compound in organic solvents is currently available in the public domain, this technical guide provides researchers with the necessary framework to generate this crucial information. The detailed experimental protocols for the shake-flask and gravimetric methods, along with the structured data presentation format and workflow visualization, will enable the systematic and reproducible determination of this compound's solubility. The generation and dissemination of such data will be invaluable for the scientific community, particularly for those involved in the synthesis, purification, formulation, and analysis of this compound and its derivatives.

References

Reactivity of the Amino Group in 4-Amino-3-bromo-5-nitrobenzotrifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 4-Amino-3-bromo-5-nitrobenzotrifluoride. The presence of multiple electron-withdrawing substituents, namely a bromo, a nitro, and a trifluoromethyl group, profoundly influences the nucleophilicity and basicity of the amino group, presenting unique challenges and opportunities in synthetic chemistry. This document explores the electronic effects at play, predicts the compound's reactivity in key chemical transformations, and provides detailed theoretical and adaptable experimental protocols for its derivatization.

Introduction

This compound is a highly functionalized aniline derivative with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of a bromine atom, a nitro group, and a trifluoromethyl group on the aromatic ring creates a unique electronic environment that significantly modulates the reactivity of the amino group. Understanding these electronic effects is crucial for predicting the compound's behavior in chemical reactions and for designing efficient synthetic routes to novel molecules. This guide will delve into the theoretical underpinnings of the amino group's reactivity and provide practical guidance for its synthetic manipulation.

Electronic Landscape of this compound

The reactivity of the amino group in this compound is dictated by a combination of inductive and resonance effects exerted by the substituents on the benzene ring.

-

-I (Inductive) Effect: All three substituents (Bromo, Nitro, and Trifluoromethyl) are strongly electron-withdrawing through the sigma bond network due to their high electronegativity. This leads to a significant decrease in electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group.

-

-M (Mesomeric or Resonance) Effect: The nitro group (-NO₂) exhibits a strong electron-withdrawing resonance effect by delocalizing the lone pair of electrons from the amino group and the pi-electrons of the ring. The trifluoromethyl group (-CF₃) also contributes a deactivating effect. The bromine atom, while having a -I effect, can exhibit a weak +M effect, but this is largely overshadowed by the powerful withdrawing effects of the other groups.

The culmination of these effects results in a highly electron-deficient amino group, which translates to significantly reduced basicity and nucleophilicity compared to aniline.

Potential Research Avenues for 4-Amino-3-bromo-5-nitrobenzotrifluoride: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Scaffold for Novel Therapeutics

Abstract

4-Amino-3-bromo-5-nitrobenzotrifluoride is a halogenated and nitrated trifluoromethylaniline derivative that holds significant potential as a versatile building block in medicinal chemistry. Its unique substitution pattern offers multiple reaction sites for the synthesis of diverse compound libraries. While direct biological applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of potential research areas for this compound, including plausible synthetic strategies, potential biological targets, and detailed hypothetical experimental protocols.

Introduction

The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Substituted anilines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. Furthermore, nitroaromatic compounds have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] The combination of these features in this compound makes it a compelling starting material for the discovery of novel therapeutic agents. This guide will explore its synthetic accessibility and potential applications in targeting various cellular signaling pathways.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-Bromo-6-nitro-4-(trifluoromethyl)aniline | PubChem |

| CAS Number | 113170-71-1 | PubChem |

| Molecular Formula | C₇H₄BrF₃N₂O₂ | PubChem |

| Molecular Weight | 285.02 g/mol | PubChem |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Safety and Handling:

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Potential Synthetic Pathways

3.1. Hypothetical Synthesis of this compound

This proposed synthesis involves the nitration of a commercially available substituted aniline.

Step 1: Bromination of 4-Aminobenzotrifluoride (Hypothetical)

A common method for the bromination of anilines is electrophilic aromatic substitution using a brominating agent such as N-bromosuccinimide (NBS) or a mixture of hydrobromic acid and an oxidizing agent.

Step 2: Nitration of 4-Amino-3-bromobenzotrifluoride (Hypothetical)

The resulting 4-amino-3-bromobenzotrifluoride could then be nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the amino and trifluoromethyl groups would need to be carefully considered to achieve the desired regioselectivity.

3.2. Detailed Hypothetical Experimental Protocol

Materials:

-

4-Amino-3-bromobenzotrifluoride

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-amino-3-bromobenzotrifluoride (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (2 equivalents) to the stirred solution.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) in a separate flask, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the reaction flask containing the aniline solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Research Areas and Biological Targets

The structural features of this compound suggest its potential as a scaffold for the development of inhibitors for various cellular signaling pathways implicated in diseases such as cancer and inflammation.

4.1. Kinase Inhibitors

Substituted anilines are a common feature in many kinase inhibitors. The amino group of this compound can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties. Potential kinase targets for derivatives of this compound include:

-

Mer/c-Met Kinases: These receptor tyrosine kinases are involved in cell proliferation, survival, and migration, and their dysregulation is linked to various cancers.[3]

-

Phosphoinositide 3-kinase (PI3K) δ: This kinase plays a crucial role in the activation and function of immune cells, making it a target for inflammatory diseases and hematological malignancies.[4]

4.2. Inhibitors of Other Signaling Pathways

Beyond kinases, derivatives of substituted anilines and nitroaromatic compounds have been shown to modulate other signaling pathways:

-

JAK/STAT Pathway: This pathway is central to the signaling of numerous cytokines and growth factors and is a key target in inflammatory and autoimmune diseases.[5]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, and its aberrant activation is a hallmark of many cancers.[5]

-

Abscisic Acid (ABA) Signaling in Plants: While not directly related to human therapeutics, this pathway is a target for the development of agrochemicals.[6]

4.3. Antimicrobial Agents

Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be reduced by microbial enzymes to generate reactive nitrogen species that are toxic to the cells. Derivatives of this compound could be explored for their potential antibacterial and antifungal activities.[2][7]

Proposed Experimental Workflows and Signaling Pathway Diagrams

To guide future research, the following experimental workflows and signaling pathway diagrams are proposed.

5.1. General Workflow for Synthesis and Biological Evaluation

Caption: A generalized workflow for the synthesis, screening, and optimization of novel drug candidates derived from this compound.

5.2. Hypothetical Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Caption: A simplified diagram illustrating the potential inhibition of the PI3K/Akt/mTOR signaling pathway by a derivative of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting material for the development of novel small molecule therapeutics. Its unique combination of reactive functional groups and the presence of a trifluoromethyl moiety make it an attractive scaffold for generating diverse chemical libraries. Future research should focus on developing a robust and scalable synthesis for this compound and its derivatives. Subsequent screening of these compounds against a panel of disease-relevant targets, such as kinases and other enzymes involved in key signaling pathways, could lead to the identification of novel hit compounds. Further optimization of these hits through structure-activity relationship studies has the potential to yield potent and selective drug candidates for a range of therapeutic areas.

References

- 1. nbinno.com [nbinno.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel 6-aryl substituted 4-anilinequinazoline derivatives as potential PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Chemical Inhibitor of ABA Signaling Targets All ABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel Heterocyclic Compounds Utilizing 4-Amino-3-bromo-5-nitrobenzotrifluoride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 4-Amino-3-bromo-5-nitrobenzotrifluoride as a key starting material. This versatile building block, featuring amino, bromo, nitro, and trifluoromethyl functional groups, offers a valuable scaffold for the creation of diverse heterocyclic systems with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for the formation of benzimidazoles and quinoxalines from ortho-phenylenediamine derivatives.

Application Notes

This compound is a substituted o-phenylenediamine, a class of compounds widely used in the synthesis of fused heterocyclic systems. The presence of the electron-withdrawing nitro and trifluoromethyl groups can influence the reactivity of the diamine and the properties of the resulting heterocyclic products. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse compound libraries.

The primary applications of this starting material lie in the synthesis of:

-

Benzimidazoles: These heterocycles are prevalent in many pharmaceutical agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis typically involves the condensation of the diamine with aldehydes or carboxylic acids (or their derivatives).

-

Quinoxalines: This class of nitrogen-containing heterocycles is also of significant interest in drug discovery, exhibiting activities such as anticancer and antimicrobial effects. The standard synthetic route involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.

The protocols provided below offer detailed, step-by-step procedures for the synthesis of representative benzimidazole and quinoxaline derivatives from this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole

This protocol describes the synthesis of a trifluoromethyl-substituted benzimidazole via the condensation of this compound with trifluoroacetic acid.

Reaction Scheme:

A representative reaction scheme for benzimidazole synthesis.

Materials:

-

This compound

-

Trifluoroacetic acid

-

Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (10 mL).

-

Add trifluoroacetic acid (1.2 mmol) to the solution.

-

Add Eaton's reagent (2 mL) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice-water.

-

Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-Bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole.

Quantitative Data:

| Product | Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature | Yield (%) |

| 6-Bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole | This compound | Trifluoroacetic acid | DCM | 12-16 | Room Temp. | 75-85 |

Workflow Diagram:

Experimental workflow for the synthesis of 6-Bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole.

Protocol 2: Synthesis of 7-Bromo-9-nitro-5-(trifluoromethyl)quinoxaline

This protocol details the synthesis of a quinoxaline derivative through the condensation of this compound with a 1,2-dicarbonyl compound, in this case, glyoxal.

Reaction Scheme:

A representative reaction scheme for quinoxaline synthesis.

Materials:

-

This compound

-

Glyoxal (40% solution in water)

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Suspend this compound (1.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL) in a round-bottom flask.

-

Add glyoxal (1.1 mmol, 40% aqueous solution) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 7-Bromo-9-nitro-5-(trifluoromethyl)quinoxaline.

Quantitative Data:

| Product | Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature | Yield (%) |

| 7-Bromo-9-nitro-5-(trifluoromethyl)quinoxaline | This compound | Glyoxal | Ethanol/Water | 4-6 | Reflux | 80-90 |

Workflow Diagram:

Experimental workflow for the synthesis of 7-Bromo-9-nitro-5-(trifluoromethyl)quinoxaline.

Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields provided are representative and may require optimization for specific applications.

Application Notes and Protocols: 4-Amino-3-bromo-5-nitrobenzotrifluoride as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-bromo-5-nitrobenzotrifluoride and its precursors are highly functionalized aromatic compounds that serve as critical building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The trifluoromethyl, amino, bromo, and nitro groups offer multiple reaction sites for derivatization, making these compounds versatile intermediates for the construction of heterocyclic systems and other scaffolds of medicinal interest. This document provides detailed application notes and experimental protocols for the use of this building block, with a focus on its role in the synthesis of key pharmaceutical intermediates.

Key Applications

The primary application of this scaffold lies in its use as a precursor for the synthesis of substituted anilines, which are pivotal intermediates in the preparation of various therapeutic agents. One of the most notable applications is in the synthesis of a key intermediate for Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). The synthetic pathway leverages the reactivity of the bromo and nitro functionalities to introduce further complexity to the aromatic ring.

Data Presentation

The following tables summarize the quantitative data for key synthetic steps involving the precursor 3-bromo-5-nitrobenzotrifluoride, as described in the synthesis of a Nilotinib intermediate.

Table 1: Synthesis of 3-bromo-5-nitrobenzotrifluoride

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| m-nitrobenzotrifluoride | Bromine, Sulfuric acid | - | 60-70 | 14 | 91.8 |

Table 2: Condensation of 3-bromo-5-nitrobenzotrifluoride with 4-methyl-1H-imidazole

| Starting Materials | Catalyst | Promoter | Base | Solvent | Temperature (°C) |

| 3-bromo-5-nitrobenzotrifluoride, 4-methyl-1H-imidazole | Cuprous iodide | 8-hydroxyisoquinoline | Potassium carbonate | N,N-dimethylformamide | 100 |

Table 3: Reduction of 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride

| Starting Material | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride | Hydrazine hydrate | Ferric chloride, Activated carbon | Ethanol | 50-60 | 4-5 | 91.3 |

Experimental Protocols

The following are detailed experimental protocols for the key reactions in the synthesis of the Nilotinib intermediate starting from 3-bromo-5-nitrobenzotrifluoride.

Protocol 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride

This protocol describes the condensation of 3-bromo-5-nitrobenzotrifluoride with 4-methyl-1H-imidazole.

Materials:

-

3-bromo-5-nitrobenzotrifluoride (13.5 g, 0.05 mol)

-

4-methyl-1H-imidazole (5.0 g, 0.06 mol)

-

Cuprous iodide (1.42 g, 7.5 mmol)

-

8-hydroxyisoquinoline (2.2 g, 7.5 mmol)

-

Potassium carbonate (7.6 g, 0.055 mol)

-

N,N-dimethylformamide (50 mL)

-

250 mL three-necked flask

Procedure:

-

To a 250 mL three-necked flask, add 3-bromo-5-nitrobenzotrifluoride, 4-methyl-1H-imidazole, cuprous iodide, 8-hydroxyisoquinoline, potassium carbonate, and N,N-dimethylformamide.

-

Heat the reaction mixture to 100 °C with stirring until all solids are dissolved.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture and proceed with workup and purification to isolate the desired product.

Protocol 2: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

This protocol details the reduction of the nitro group to an amine.

Materials:

-

3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride (2.71 g, 10 mmol)

-

Ferric chloride (0.27 g, 1 mmol)

-

Activated carbon (0.4 g)

-

Ethanol (50 mL)

-

80% Hydrazine hydrate (1.25 g, 20 mmol)

-

Isopropyl ether for recrystallization

Procedure:

-

In a suitable reaction vessel, combine 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride, ferric chloride, activated carbon, and ethanol.

-

At room temperature, add 80% hydrazine hydrate dropwise to the mixture.

-

After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 4-5 hours.

-

Filter the reaction mixture and concentrate the filtrate to remove ethanol.

-

Recrystallize the residue from isopropyl ether to obtain the final product as an off-white solid.[1]

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and logical relationships in the application of this building block.

Caption: Synthetic pathway to a key Nilotinib intermediate.

Caption: Experimental workflow for the synthesis of the aniline intermediate.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Amino-3-bromo-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Amino-3-bromo-5-nitrobenzotrifluoride with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create novel biaryl compounds with significant potential in pharmaceutical and materials science research.[1][2][3] The resulting 4-amino-3-aryl-5-nitrobenzotrifluoride scaffold is a key structural motif in the development of new pharmacologically active molecules.

Compound Profile: this compound

This compound is a substituted aniline derivative with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrF₃N₂O₂ | [4] |

| Molecular Weight | 285.02 g/mol | [4] |

| Appearance | Dark yellow to dark orange solid | [5] |

| Melting Point | 68-74 °C | [6][7] |

| CAS Number | 113170-71-1 | [4] |

The presence of both electron-withdrawing (nitro, trifluoromethyl) and electron-donating (amino) groups, as well as the steric hindrance around the bromine atom, makes this substrate particularly interesting and potentially challenging for cross-coupling reactions.[8][9][10][11] The electron-withdrawing groups are expected to activate the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[2][3]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed reaction to form a new carbon-carbon bond.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol provides a general procedure that may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 eq).[12]

-

Solvent Addition: Add the anhydrous solvent system (e.g., Toluene/H₂O, 4:1 v/v, 10 mL) to the flask.[12]

-

Reaction Execution: Stir the reaction mixture at a temperature between 80-100 °C. Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[12]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[12]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes recommended starting conditions for the coupling of this compound.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 |

| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 80 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | THF/H₂O (10:1) | 80 |

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing the Suzuki-Miyaura coupling reaction.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C7H4BrF3N2O2 | CID 145492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-3-bromo-5-nitrophenylsulphur pentafluoride [cymitquimica.com]

- 6. This compound CAS#: 113170-71-1 [m.chemicalbook.com]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-bromo-6-nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel biaryl derivatives from 2-bromo-6-nitro-4-(trifluoromethyl)aniline, a versatile building block in medicinal chemistry and agrochemical research. The protocols focus on the widely utilized Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.

Introduction

2-bromo-6-nitro-4-(trifluoromethyl)aniline is a key intermediate in the synthesis of a variety of complex organic molecules. Its trifluoromethyl and nitro groups impart unique electronic properties, making it a valuable scaffold for the development of new pharmaceuticals and agrochemicals. The bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.

This document outlines a detailed experimental protocol for a Suzuki-Miyaura coupling reaction to synthesize a novel biaryl derivative. The provided data and methodologies can be adapted for the synthesis of a library of related compounds.

Data Presentation: Suzuki-Miyaura Coupling Reaction

The following table summarizes the quantitative data for the synthesis of 2'-methyl-6'-nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine via a Suzuki-Miyaura coupling reaction.

| Parameter | Value |

| Starting Material | 2-bromo-6-nitro-4-(trifluoromethyl)aniline |

| Coupling Partner | (2',6'-dimethyl-[1,1'-biphenyl]-3-yl)boronic acid |

| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| Base | Sodium Carbonate (Na₂CO₃) |

| Solvent | Toluene/Ethanol/Water |

| Reaction Temperature | 80 °C |

| Reaction Time | 4 hours |

| Yield | 85% |

Experimental Protocols

Synthesis of 2'-methyl-6'-nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

This protocol details the Suzuki-Miyaura cross-coupling reaction between 2-bromo-6-nitro-4-(trifluoromethyl)aniline and (2',6'-dimethyl-[1,1'-biphenyl]-3-yl)boronic acid.

Materials:

-

2-bromo-6-nitro-4-(trifluoromethyl)aniline

-

(2',6'-dimethyl-[1,1'-biphenyl]-3-yl)boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-bromo-6-nitro-4-(trifluoromethyl)aniline (1.0 eq), (2',6'-dimethyl-[1,1'-biphenyl]-3-yl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. The total solvent volume should be sufficient to dissolve the reactants.

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80 °C with vigorous stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 2'-methyl-6'-nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine.

Visualizations

Experimental Workflow:

Application Notes and Protocols for the Biological Evaluation of Compounds Derived from 4-Amino-3-bromo-5-nitrobenzotrifluoride

Audience: Researchers, scientists, and drug development professionals.